2-Fluoro-N,N-dimethylethanamine hydrochloride chemical structure
2-Fluoro-N,N-dimethylethanamine hydrochloride chemical structure
An In-depth Technical Guide to the Chemical Structure of 2-Fluoro-N,N-dimethylethanamine Hydrochloride
Introduction
2-Fluoro-N,N-dimethylethanamine hydrochloride is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine into small molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide provides a comprehensive analysis of the chemical structure, synthesis, spectroscopic characterization, and potential applications of 2-Fluoro-N,N-dimethylethanamine hydrochloride, offering valuable insights for its utilization in research and development.
Molecular Structure and Properties
Chemical Identity
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IUPAC Name: 2-Fluoro-N,N-dimethylethanamine hydrochloride
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Synonyms: 2-Fluoro-N,N-dimethylethylamine HCl, 1-Fluoro-2-(dimethylamino)ethane hydrochloride
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Molecular Formula: C4H11ClFN
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Molecular Weight: 127.59 g/mol
Structural Analysis
The structure of 2-Fluoro-N,N-dimethylethanamine hydrochloride consists of a central nitrogen atom bonded to two methyl groups and a 2-fluoroethyl group. The nitrogen atom is protonated, forming a hydrochloride salt. The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the molecule.
Below is a diagram illustrating the logical connectivity of the atoms in 2-Fluoro-N,N-dimethylethanamine hydrochloride.
Caption: Atomic connectivity in 2-Fluoro-N,N-dimethylethanamine hydrochloride.
Physicochemical Properties
The physicochemical properties of 2-Fluoro-N,N-dimethylethanamine hydrochloride are summarized in the table below. These are predicted based on the properties of analogous compounds and the known effects of fluorination.
| Property | Value | Source/Justification |
| Physical Form | White to off-white solid | Expected for a hydrochloride salt of a low molecular weight amine. |
| Melting Point | Not determined; likely >150 °C | Hydrochloride salts of amines are typically high-melting solids. |
| Solubility | Soluble in water and polar organic solvents | The ionic nature of the hydrochloride salt enhances solubility in polar media.[3] |
| pKa | ~8-9 | The electron-withdrawing effect of the fluorine atom is expected to lower the pKa of the tertiary amine compared to non-fluorinated analogs. |
Synthesis and Purification
Retrosynthetic Analysis
A plausible synthetic route to 2-Fluoro-N,N-dimethylethanamine hydrochloride starts from the readily available N,N-dimethylethanolamine. The key transformation is the conversion of the hydroxyl group to a fluorine atom.
Caption: Retrosynthetic analysis of 2-Fluoro-N,N-dimethylethanamine hydrochloride.
Proposed Synthetic Protocol
The synthesis of 2-Fluoro-N,N-dimethylethanamine hydrochloride can be achieved via a two-step process from N,N-dimethylethanolamine. A similar approach is used for the synthesis of the analogous chloro compound using thionyl chloride.[4][5] For fluorination, a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or a fluoroalkylamine reagent can be employed.[6]
Step 1: Fluorination of N,N-Dimethylethanolamine
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To a solution of N,N-dimethylethanolamine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at -78 °C, add a solution of a deoxyfluorinating agent (e.g., DAST, 1.1 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-N,N-dimethylethanamine.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the crude 2-Fluoro-N,N-dimethylethanamine in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Fluoro-N,N-dimethylethanamine hydrochloride.
Spectroscopic Characterization
The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
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δ ~4.6-4.8 ppm (dt, 2H): Methylene group adjacent to the fluorine atom (-CH2F). The signal will be a doublet of triplets due to coupling with the geminal fluorine atom (2JHF ≈ 47-50 Hz) and the adjacent methylene group (3JHH ≈ 4-6 Hz).
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δ ~3.0-3.2 ppm (t, 2H): Methylene group adjacent to the nitrogen atom (-CH2N-). The signal will be a triplet due to coupling with the adjacent methylene group (3JHH ≈ 4-6 Hz).
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δ ~2.8-3.0 ppm (s, 6H): Two equivalent methyl groups attached to the nitrogen atom (-N(CH3)2). This will appear as a singlet.
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δ (variable, broad s, 1H): Proton on the positively charged nitrogen atom (N-H+). The chemical shift and appearance of this signal are highly dependent on the solvent and concentration.
13C NMR:
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δ ~80-82 ppm (d): Carbon atom bonded to fluorine (-CH2F). The signal will be a doublet due to coupling with the fluorine atom (1JCF ≈ 170-180 Hz).
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δ ~58-60 ppm: Carbon atom bonded to nitrogen (-CH2N-).
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δ ~45-47 ppm: Carbon atoms of the two equivalent methyl groups (-N(CH3)2).
19F NMR:
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δ ~ -220 to -230 ppm (tt): A single fluorine resonance is expected.[7] The signal will be a triplet of triplets due to coupling with the geminal protons (2JFH ≈ 47-50 Hz) and the vicinal protons (3JFH ≈ 20-25 Hz).
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-N,N-dimethylethanamine hydrochloride is expected to show the following characteristic absorption bands.
| Wavenumber (cm-1) | Vibration |
| ~2950-3050 | C-H stretching |
| ~2400-2700 | N-H+ stretching (broad) |
| ~1470 | C-H bending |
| ~1050-1150 | C-F stretching |
| ~1000-1200 | C-N stretching |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M+) at m/z = 91 (for the free base). The most prominent fragment is likely to be from the alpha-cleavage of the C-C bond, resulting in a fragment at m/z = 58, corresponding to [CH2=N(CH3)2]+. Other fragments may arise from the loss of a fluorine atom or a methyl group.
Reactivity and Applications
Chemical Reactivity
The presence of the fluorine atom influences the reactivity of 2-Fluoro-N,N-dimethylethanamine hydrochloride. The C-F bond is very strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of fluorine decreases the basicity of the nitrogen atom.
Role in Drug Discovery and Development
Fluoroalkylamines are valuable building blocks in medicinal chemistry.[3] The introduction of a fluorine atom can:
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Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1]
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Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and excretion.[8]
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Improve Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[2]
2-Fluoro-N,N-dimethylethanamine hydrochloride can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications in areas such as neuroscience and oncology.[3]
Safety and Handling
GHS Classification
Based on data for analogous compounds like 2-Fluoro-N-methylethanamine hydrochloride, the following GHS hazard classifications are expected:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling and Storage Precautions
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid Measures
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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